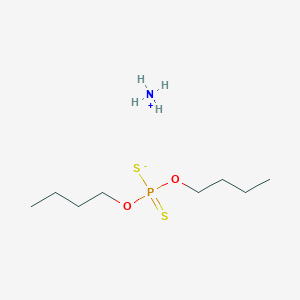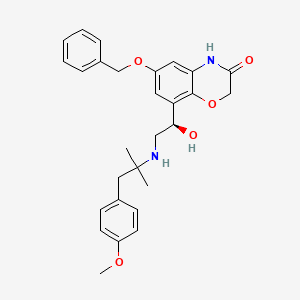
(R,R,S,S)-Nebivolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R,S,S)-Nebivolol is a chiral beta-blocker used primarily in the treatment of hypertension and heart failure. It is a selective beta-1 receptor antagonist with vasodilatory properties, which are attributed to its ability to stimulate the release of nitric oxide. The compound is unique due to its stereochemistry, which plays a crucial role in its pharmacological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,R,S,S)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include the formation of the chiral centers and the coupling of the aromatic and aliphatic moieties. The reaction conditions typically involve the use of chiral catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for the separation of enantiomers and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(R,R,S,S)-Nebivolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the aromatic ring or the aliphatic side chain.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties.
Aplicaciones Científicas De Investigación
(R,R,S,S)-Nebivolol has a wide range of scientific research applications:
Chemistry: Used as a model compound in stereochemical studies and chiral synthesis.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively researched for its therapeutic effects in cardiovascular diseases, particularly hypertension and heart failure.
Industry: Utilized in the development of new beta-blockers and vasodilatory agents.
Mecanismo De Acción
(R,R,S,S)-Nebivolol exerts its effects primarily through the selective blockade of beta-1 adrenergic receptors, leading to a decrease in heart rate and myocardial contractility. Additionally, it stimulates the release of nitric oxide from endothelial cells, causing vasodilation. The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) pathways.
Comparación Con Compuestos Similares
Similar Compounds
Atenolol: Another selective beta-1 blocker but lacks vasodilatory properties.
Metoprolol: Similar beta-1 selectivity but different pharmacokinetic profile.
Bisoprolol: Comparable beta-1 selectivity with a longer half-life.
Uniqueness
(R,R,S,S)-Nebivolol is unique due to its dual action as a beta-1 blocker and a nitric oxide releaser, providing both antihypertensive and vasodilatory effects. This dual mechanism distinguishes it from other beta-blockers, making it particularly effective in treating hypertension with fewer side effects related to vasoconstriction.
Propiedades
Número CAS |
1360598-84-0 |
|---|---|
Fórmula molecular |
C₂₂H₂₅F₂NO₄ |
Peso molecular |
405.44 |
Sinónimos |
(αR,α’S,2R,2’S)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; (R)-1-((R)-6-Fluorochroman-2-yl)-2-(((S)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione](/img/structure/B1142737.png)
![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)



